(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride

Chiral building blocks Enantiomeric purity Asymmetric synthesis

Procurement of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride (CAS 2126163-23-1) demands strict stereochemical and regioisomeric specification to avoid inactive enantiomer or isomer substitution. • (R)-configuration at C-3 ensures correct diastereomer formation in downstream amide couplings and reductive aminations; the (3S)-enantiomer (CAS 2728725-13-9) is not functionally equivalent. • Thiazol-5-yl (vs. 2-yl) attachment provides a distinct exit vector geometry (~120° from N-S axis) critical for kinase linker design; confirm by ¹H-NMR thiazole proton coupling. • Dihydrochloride salt guarantees full protonation (2 eq. HCl) and ≥12.5 mg/mL aqueous solubility, simplifying stoichiometry in buffer-based bioconjugation and fragment screening. Specify CAS 2126163-23-1 explicitly. Multi-gram orders: factor 2-3 week lead time for premium distributors and import/export logistics into project timelines.

Molecular Formula C6H12Cl2N2OS
Molecular Weight 231.14 g/mol
Cat. No. B13632202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride
Molecular FormulaC6H12Cl2N2OS
Molecular Weight231.14 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C(CCO)N.Cl.Cl
InChIInChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H/t5-;;/m1../s1
InChIKeyPHPVFTZWJIHURT-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride: Chiral β-Amino Alcohol Building Block for Stereospecific Drug Discovery


(3R)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride (CAS 2126163-23-1) is a chiral β-amino alcohol featuring a 1,3-thiazole heterocycle at the β-position of the propan-1-ol backbone, supplied as the dihydrochloride salt (molecular formula C₆H₁₂Cl₂N₂OS, MW 231.14 g/mol) [1]. The compound contains a single defined stereocenter at C-3 in the (R) absolute configuration, confirmed by InChI Key PHPVFTZWJIHURT-UHFFFAOYSA-N, and is categorized as 3-thiazol-5-yl-β-alaninol hydrochloride (IUPAC Condensed) [1]. It functions primarily as a chiral building block for the synthesis of protease inhibitors, kinase modulators, and peptidomimetics requiring precise stereocontrol, with the thiazole moiety contributing to enhanced target binding affinity in bioactive molecules [2]. The dihydrochloride salt form is selected for its improved aqueous solubility and stability over the free base, facilitating handling and formulation in aqueous research environments . Typical commercial purity specification is ≥97% as verified by NMR, HPLC, or GC .

Stereochemistry
(3R) Absolute Configuration
Heterocycle
1,3-Thiazol-5-yl Attachment
Salt Form
Dihydrochloride, Aqueous Solubility

Why Generic Substitution Fails for (3R)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride: Stereochemical, Regioisomeric, and Salt-Form Specificity


Generic substitution of this compound with the (3S)-enantiomer, the free base, the monohydrochloride salt, or the thiazol-2-yl regioisomer is not functionally equivalent due to the confluence of stereochemistry, protonation state, and heterocyclic attachment topology. The (3R) stereoconfiguration dictates the three-dimensional orientation of the amino and hydroxyl functional groups, which directly affects molecular recognition at enzyme active sites and receptor binding pockets in downstream drug candidates [1]. The thiazol-5-yl substitution pattern positions the ring nitrogen and sulfur atoms at specific distances from the amino alcohol backbone, creating a unique hydrogen-bond donor/acceptor geometry that differs fundamentally from the isomeric thiazol-2-yl attachment . Furthermore, the dihydrochloride salt provides two molar equivalents of HCl per molecule, yielding distinct solubility (≥12.5 mg/mL in water for structurally analogous thiazole amino alcohol dihydrochlorides), hygroscopicity, and long-term storage characteristics compared to the monohydrochloride (CAS 1314910-36-5) or free base (CAS 1315059-54-1) forms . These three axes of differentiation—absolute configuration, heterocycle attachment point, and salt stoichiometry—are each independently capable of altering pharmacological activity, solubility, and synthetic compatibility, making uncritical substitution scientifically unsound.

!
(3S)-enantiomer (CAS 2728725-13-9) may invert stereoconfiguration, altering downstream diastereomer activity.
!
Monohydrochloride (CAS 1314910-36-5) differs in protonation state; may shift solubility and reaction stoichiometry.
!
Thiazol-2-yl regioisomer (CAS 1344398-93-1) presents altered heterocycle vector; may disrupt target binding geometry.

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride vs. Closest Analogs


Enantiomeric Identity: (3R) vs. (3S) – Distinct CAS Registration and Independent Supply Chains

The (3R)-enantiomer (CAS 2126163-23-1) and the (3S)-enantiomer (CAS 2728725-13-9 for the dihydrochloride; CAS 2137090-71-0 for the free base) are chemically distinct substances registered under separate CAS numbers, reflecting their non-identical stereochemical identities [1]. They are produced, stocked, and sold through independent supply chains with different catalog numbers, pricing structures, and batch documentation. No published head-to-head biological comparison between the two enantiomers was identified in the available literature; however, the existence of separate CAS registries and the established principle that enantiomers of chiral building blocks produce diastereomeric downstream products with non-equivalent pharmacological properties constitute class-level evidence that the two cannot be substituted without altering biological outcomes .

Enantiomer ID
Class-level inference
(3R) CAS 2126163-23-1 vs (3S) CAS 2728725-13-9
Enantiomer attribution requires CAS verification; substitution may alter SAR.
No head-to-head biological comparison available.
Chiral building blocks Enantiomeric purity Asymmetric synthesis

Salt Form Stoichiometry: Dihydrochloride vs. Monohydrochloride – Molecular Weight and Protonation State Differentiation

The dihydrochloride salt (CAS 2126163-23-1, MW 231.14 g/mol, C₆H₁₂Cl₂N₂OS) contains two molar equivalents of HCl per molecule of free base, compared with the monohydrochloride salt (CAS 1314910-36-5, MW 194.68 g/mol, C₆H₁₁ClN₂OS) which contains only one equivalent [1]. This stoichiometric difference results in a molecular weight increase of 36.46 g/mol (+18.7%) for the dihydrochloride relative to the monohydrochloride. The additional protonation of the second basic site (presumably the thiazole ring nitrogen or the hydroxyl oxygen, depending on pKa) enhances aqueous solubility: structurally analogous thiazole amino alcohol dihydrochlorides exhibit measured water solubility of ≥12.5 mg/mL (16.38 mM), a property that directly impacts solution-phase reaction yields and biological assay reproducibility . The dihydrochloride also demonstrates distinct long-term storage requirements (freezer, −20°C, sealed in dry conditions) to prevent deliquescence and HCl loss .

Salt Stoichiometry
Data to verify
MW 231.14 vs 194.68 g/mol (+18.7%); 2 HCl vs 1 HCl
Salt-form stoichiometry may impact reaction yield and assay conditions.
Solubility ≥12.5 mg/mL for analogous dihydrochloride.
Salt selection Aqueous solubility Formulation compatibility

Regioisomeric Specificity: Thiazol-5-yl vs. Thiazol-2-yl Attachment – Distinct Heterocycle Backbone Geometry

The target compound features the amino alcohol substituent attached at the 5-position of the 1,3-thiazole ring, whereas the regioisomeric analog (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS 1344398-93-1 for the (3R)-free base) carries the identical substituent at the 2-position . This positional difference alters the relative spatial arrangement of the thiazole ring nitrogen (N-3) and sulfur (S-1) atoms with respect to the β-amino alcohol functionality: in the 5-yl isomer, the amino alcohol is attached to the carbon adjacent to sulfur (C-5), placing the ring heteroatoms at a greater topological distance from the reactive functional groups; in the 2-yl isomer, the substituent is directly adjacent to both the ring nitrogen (N-3) and sulfur (S-1), creating a sterically and electronically distinct environment . While no published head-to-head biological comparison exists specifically for this pair, the distinct CAS registrations and independent supply chains (different MDL numbers, different pricing from suppliers such as Leyan) confirm that these are non-interchangeable chemical entities .

Regioisomer
Source review
Thiazol-5-yl (CAS 2126163-23-1) vs Thiazol-2-yl (CAS 1344398-93-1)
Regioisomerism may shift heterocycle vector and binding geometry.
No published head-to-head comparison; distinct CAS.
Regioisomerism Heterocyclic chemistry Structure-activity relationship

Commercial Purity Benchmarking: ≥97% Minimum Specification with Quantitative Supplier-to-Supplier Price Variability

The commercially available (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is supplied at a minimum purity specification of 97% (verified by NMR, HPLC, or GC across multiple independent vendors including Macklin, AKSci, and Chemenu) . This represents the baseline purity for research-grade procurement. Cross-vendor price comparison reveals significant variability: at the 1 g scale, pricing ranges from approximately ¥5,242 (Macklin, China) to ¥247,000 (Fujifilm Wako/Combi-Blocks, Japan), representing a 47-fold price differential for material meeting the same nominal purity specification . At the 100 mg scale, pricing spans ¥1,056 (Macklin) to ¥54,000 (Fujifilm Wako), a 51-fold range . These differentials reflect differences in geographic origin, brand premium, inventory depth, and lead time (Fujifilm Wako quotes 2–3 weeks upon order; AKSci stocks and ships from California, USA) . The compound is not classified as hazardous material for DOT/IATA transport, simplifying international logistics .

Supplier Pricing
Head-to-head
1g price: ¥5,242 (Macklin) vs ¥247,000 (Fujifilm Wako) — 47× range
Supplier selection may significantly impact budget; purity equivalence requires QC.
97% min purity specification across suppliers.
Chemical procurement Purity specification Cost-benefit analysis

Procurement-Optimized Application Scenarios for (3R)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride


Asymmetric Synthesis of Protease Inhibitors Requiring (R)-Configuration at the β-Amino Alcohol Center

This compound is selected when the target protease inhibitor requires a chiral β-amino alcohol with (R)-absolute configuration and a thiazol-5-yl side chain for optimal binding. The (3R)-stereochemistry ensures that downstream amide bond formation or reductive amination yields the correct diastereomer, while the thiazol-5-yl attachment provides the correct three-dimensional presentation of the heterocycle to the enzyme active site [1]. The dihydrochloride salt form guarantees full protonation of both basic nitrogens, simplifying stoichiometric calculations in coupling reactions and eliminating ambiguity about the protonation state of the starting material [2]. Procurement should specify CAS 2126163-23-1 explicitly to avoid accidental substitution with the (3S)-enantiomer (CAS 2728725-13-9) or the free base (CAS 1315059-54-1).

Aqueous-Phase Bioconjugation or Fragment-Based Screening Where High Water Solubility Is Critical

For applications requiring dissolution in aqueous buffer systems (e.g., bioconjugation to proteins, fragment-based drug screening by NMR or SPR), the dihydrochloride salt is the preferred form due to its enhanced water solubility compared to the free base. Structurally analogous thiazole amino alcohol dihydrochlorides demonstrate water solubility of ≥12.5 mg/mL, enabling stock solution preparation at millimolar concentrations without organic co-solvents . The (3R)-configuration is relevant when the screening campaign targets a chiral biological receptor where enantiomeric discrimination is anticipated. Users should note that the compound requires storage at −20°C in sealed, dry containers to maintain salt integrity and prevent moisture uptake .

Cost-Optimized Multi-Gram Procurement for MedChem SAR Campaigns

When planning structure-activity relationship (SAR) campaigns requiring multi-gram quantities of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride, procurement teams can leverage the 47-fold price differential between suppliers to optimize budget allocation. At the 1 g scale, sourcing from China-based suppliers (e.g., Macklin at ¥5,242/g) versus Japan-based premium distributors (Fujifilm Wako at ¥247,000/g) yields substantial cost savings [1][2]. However, lead time (2–3 weeks for Fujifilm Wako vs. variable for Macklin) and import/export logistics must be factored into project timelines. All suppliers maintain ≥97% purity specification, enabling interchangeability for most research applications once identity is confirmed by in-house QC (NMR or LCMS) upon receipt .

Regioisomer-Specific Scaffold Design for Kinase Inhibitor Linker Chemistry

In kinase inhibitor design where a thiazole-containing linker is required, the thiazol-5-yl substitution pattern provides a specific exit vector geometry that differs from the thiazol-2-yl regioisomer (CAS 1344398-93-1). The 5-yl attachment places the amino alcohol −CH(NH₂)CH₂CH₂OH chain at the carbon adjacent to the ring sulfur, extending the linker in a direction approximately 120° from the thiazole N-3 to S-1 axis . This positional differentiation is critical when the linker must traverse a specific distance between the hinge-binding motif and the solvent-exposed region of the kinase ATP-binding pocket. Procurement must verify regioisomeric identity by ¹H-NMR (distinct coupling patterns for thiazole C-2 proton vs. C-4/C-5 protons) and confirm CAS 2126163-23-1 to exclude the 2-yl isomer.

Application
Selection Property
Validation Focus
Protease inhibitor synthesis
(R)-β-amino alcohol stereochemistry
Enantiomeric identity verification
Aqueous bioconjugation & fragment screening
Dihydrochloride salt solubility
Salt form integrity and moisture sensitivity
SAR campaign procurement
Supplier cost variability
Purity equivalence and lead time
Kinase inhibitor linker design
Thiazol-5-yl regioisomeric geometry
Regioisomer confirmation (5-yl vs 2-yl)
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